molecular formula C17H22ClNO2 B074642 Benzyl homoveratrylamine hydrochloride CAS No. 1472-54-4

Benzyl homoveratrylamine hydrochloride

Cat. No. B074642
CAS RN: 1472-54-4
M. Wt: 307.8 g/mol
InChI Key: RLGJZQQFEBNHQW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzyl homoveratrylamine derivatives involves complex organic reactions. For example, García-López et al. (2012) demonstrated the synthesis of unnatural amino acid derivatives through sequential insertion of benzyne and CO into the Pd-C bond of ortho-palladated derivatives of homoveratrylamine, resulting in enlarged eight-membered palladacycles (García-López et al., 2012). Similarly, another study focused on synthesizing ten-membered N-heterocycles through the insertion of two molecules of benzyne (Oliva-Madrid et al., 2013).

Molecular Structure Analysis

Research on benzyl homoveratrylamine derivatives often includes X-ray diffraction (XRD) characterization to elucidate their molecular structures. For example, the synthesis and XRD characterization of a ten-membered palladacycle derived from homoveratrylamine revealed insights into its complex structure (Oliva-Madrid et al., 2013).

Chemical Reactions and Properties

Benzyl homoveratrylamine hydrochloride participates in various chemical reactions, leading to the formation of novel compounds. For instance, the compound's interaction with benzyne facilitates the creation of enlarged or extended palladacycles with potential applications in synthesizing amino acid derivatives and biaryls containing alkylamino and carboxymethyl substituents (García-López et al., 2012).

Physical Properties Analysis

The physical properties of benzyl homoveratrylamine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in organic synthesis and material science. However, detailed studies focusing exclusively on these aspects are scarce and warrant further investigation.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations of benzyl homoveratrylamine hydrochloride, are foundational for its utility in organic chemistry. The compound's ability to form stable intermediates and participate in complex reactions like sequential insertion processes underscores its versatility (Oliva-Madrid et al., 2013).

Scientific Research Applications

  • Intracellular Calcium Activity : A study by Bourlot et al. (1998) explored substituted 1,4-benzoxazines, which included homoveratrylamine as a component. They found that compounds possessing a homoveratrylamino moiety exhibited superior potency in affecting intracellular calcium activity, indicating potential applications in cellular signaling and pharmacology (Bourlot et al., 1998).

  • Synthesis of N-Heterocycles : Research by Oliva-Madrid et al. (2013) demonstrated the use of homoveratrylamine in the synthesis of ten-membered N-heterocycles. This was achieved through a process involving the insertion of benzyne into the Pd-C bond of an ortho-palladated derivative of homoveratrylamine. This research contributes to synthetic chemistry, particularly in the creation of complex cyclic structures (Oliva-Madrid et al., 2013).

  • Electrochemical Reduction Studies : Krishnan et al. (1976) investigated the electro-reduction of benzyl cyanide to o-phenylethylamine, detailing a novel technique that may have relevance in chemical synthesis and industrial applications. This study provides insights into the electrochemical processes involving compounds related to homoveratrylamine (Krishnan et al., 1976).

  • Spectrophotometric Reagents : A study by Majumdar and Das (1966) examined the use of aromatic hydroxylamines, similar in structure to homoveratrylamine, as spectrophotometric reagents for the determination of vanadium. This research is significant for analytical chemistry, particularly in the development of sensitive detection methods for specific metals (Majumdar & Das, 1966).

  • Drug Synthesis and Evaluation : Sugimoto et al. (1990) synthesized a series of piperidine derivatives, which include structures related to homoveratrylamine, to evaluate their anti-acetylcholinesterase activity. This research is relevant in the context of developing therapeutic agents, particularly for conditions like Alzheimer's disease (Sugimoto et al., 1990).

Future Directions

The future directions for the study of Benzyl homoveratrylamine hydrochloride and similar compounds involve the exploration of their biological activities and therapeutic potential . The development of multifunctional drugs and improving their activity should be a focus of research .

properties

IUPAC Name

N-benzyl-2-(3,4-dimethoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2.ClH/c1-19-16-9-8-14(12-17(16)20-2)10-11-18-13-15-6-4-3-5-7-15;/h3-9,12,18H,10-11,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGJZQQFEBNHQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNCC2=CC=CC=C2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50933056
Record name N-Benzyl-2-(3,4-dimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50933056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl homoveratrylamine hydrochloride

CAS RN

1472-54-4
Record name Phenethylamine, N-benzyl-3,4-dimethoxy-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001472544
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Benzyl-2-(3,4-dimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50933056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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